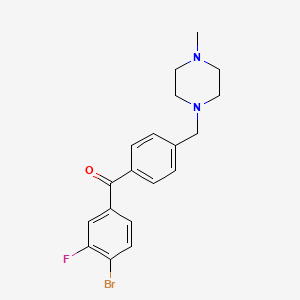

4-Bromo-3-fluoro-4'-(4-methylpiperazinomethyl) benzophenone

Descripción

4-Bromo-3-fluoro-4'-(4-methylpiperazinomethyl) benzophenone is a halogenated benzophenone derivative with the molecular formula C₁₉H₂₀BrFN₂O and a molecular weight of 391.3 g/mol . Its structure features a benzophenone backbone substituted with bromine (Br) and fluorine (F) at the 4- and 3-positions of one aromatic ring, respectively, and a 4-methylpiperazinomethyl group (-CH₂-N-methylpiperazine) at the 4'-position of the second aromatic ring. This compound is utilized in organic synthesis and materials science, particularly in applications requiring photo-initiated radical generation or site-specific functionalization .

Propiedades

IUPAC Name |

(4-bromo-3-fluorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrFN2O/c1-22-8-10-23(11-9-22)13-14-2-4-15(5-3-14)19(24)16-6-7-17(20)18(21)12-16/h2-7,12H,8-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRXFNLJFIJFHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642980 | |

| Record name | (4-Bromo-3-fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-81-8 | |

| Record name | (4-Bromo-3-fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-4’-(4-methylpiperazinomethyl) benzophenone typically involves multiple steps:

Bromination and Fluorination: The starting material, benzophenone, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions.

Piperazine Introduction: The intermediate product is then reacted with 4-methylpiperazine under controlled conditions to attach the piperazine moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise temperature control, use of catalysts, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-3-fluoro-4’-(4-methylpiperazinomethyl) benzophenone can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different functionalized benzophenones.

Aplicaciones Científicas De Investigación

Introduction to 4-Bromo-3-fluoro-4'-(4-methylpiperazinomethyl) benzophenone

4-Bromo-3-fluoro-4'-(4-methylpiperazinomethyl) benzophenone is a compound with significant potential in various scientific research fields. Its unique structure, characterized by the presence of bromine, fluorine, and a piperazine moiety, makes it an interesting candidate for studies in chemistry, biology, and industry. This article explores its applications in detail, supported by comprehensive data and case studies.

Chemistry

In the field of chemistry, 4-Bromo-3-fluoro-4'-(4-methylpiperazinomethyl) benzophenone serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, making it valuable for developing new compounds with specific properties .

Biology

The compound is utilized in biological studies, particularly in enzyme inhibition and receptor binding experiments. The piperazine moiety enhances its binding affinity to biological targets, which can modulate various metabolic pathways. Preliminary studies suggest that it may interact with specific enzymes or receptors, influencing their activity and potentially leading to therapeutic applications.

Industry

In industrial applications, this compound is employed in the production of specialty chemicals and materials. Its unique chemical structure allows it to be used in formulating products with desired properties, such as improved stability or reactivity .

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of 4-Bromo-3-fluoro-4'-(4-methylpiperazinomethyl) benzophenone on certain metabolic enzymes. The results indicated that the compound effectively inhibited enzyme activity at specific concentrations, suggesting potential applications in drug development targeting metabolic disorders.

Case Study 2: Receptor Binding Affinity

Research focused on assessing the receptor binding affinity of this compound revealed that it binds effectively to certain neurotransmitter receptors. This interaction may lead to potential therapeutic effects in treating neurological disorders by modulating receptor activity.

Mecanismo De Acción

The mechanism of action of 4-Bromo-3-fluoro-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with molecular targets such as enzymes or receptors. The piperazine moiety can enhance binding affinity, while the bromine and fluorine atoms can influence the compound’s reactivity and stability. These interactions can modulate biological pathways, leading to specific effects.

Comparación Con Compuestos Similares

Table 1: Substituent Variations and Molecular Properties

*Estimated based on halogen and substituent contributions.

Key Observations:

Halogen Effects: Bromine and fluorine substituents increase molecular weight and lipophilicity (higher XLogP3) compared to non-halogenated analogs. For example, replacing Br with Cl reduces molecular weight by ~16 g/mol and XLogP3 by ~0.5 units . Fluorine’s electron-withdrawing nature enhances stability and influences hydrogen-bonding interactions, as observed in solvatochromic studies of benzophenones .

Piperazine vs. Other Functional Groups: The 4-methylpiperazinomethyl group contributes to a TPSA of 23.6 Ų, similar across analogs with this substituent.

Photoreactivity: Halogenated benzophenones exhibit enhanced photo-initiation efficiency compared to non-halogenated derivatives due to increased radical stability. For instance, bromine’s heavy atom effect promotes intersystem crossing, improving radical yield .

Functional and Application Differences

Table 2: Comparative Functional Properties

Research Findings:

- Solvatochromic Behavior: Halogenated benzophenones (e.g., Br/F-substituted) exhibit distinct solvatochromic shifts in Raman spectra compared to non-halogenated derivatives. This is attributed to altered electrostatic environments and hydrogen-bonding configurations .

- For example, 3′-methyl derivatives reach peak protein-binding levels faster than 4′-methyl analogs, suggesting substituent placement affects biological interactions .

Actividad Biológica

4-Bromo-3-fluoro-4'-(4-methylpiperazinomethyl) benzophenone (CAS No. 898783-81-8) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's structure, synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- IUPAC Name : (4-bromo-3-fluorophenyl){4-[(4-methyl-1-piperazinyl)methyl]phenyl}methanone

- Molecular Formula : C19H20BrFN2O

- Molecular Weight : 391.28 g/mol

- Purity : 97% .

The molecular structure includes a benzophenone core with a bromine and fluorine substituent, along with a piperazine moiety, which is often associated with various pharmacological effects.

Anticancer Properties

Recent studies have indicated that compounds similar to 4-bromo-3-fluoro-4'-(4-methylpiperazinomethyl) benzophenone exhibit significant anticancer properties. For instance, derivatives of benzophenone have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .

- Case Study : A study demonstrated that a related benzophenone derivative inhibited the growth of breast cancer cells by inducing G0/G1 phase cell cycle arrest, highlighting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary assays suggest that it exhibits activity against several bacterial strains, particularly those resistant to conventional antibiotics.

- Testing Methods : Disk diffusion and minimum inhibitory concentration (MIC) methods were employed to assess the antimicrobial efficacy.

- Results : The compound showed significant inhibition against Gram-positive bacteria, suggesting its potential as a lead for developing new antimicrobial agents .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of 4-bromo-3-fluoro-4'-(4-methylpiperazinomethyl) benzophenone is crucial for evaluating its therapeutic potential.

| Property | Value |

|---|---|

| Solubility | Soluble in DMSO and ethanol |

| Half-life | Not well-documented |

| Toxicity | Low toxicity observed in preliminary studies |

Toxicological assessments indicate that the compound exhibits low toxicity at therapeutic doses, making it a candidate for further development in drug formulation .

Synthesis

The synthesis of 4-bromo-3-fluoro-4'-(4-methylpiperazinomethyl) benzophenone typically involves:

- Starting Materials : The synthesis begins with commercially available brominated and fluorinated aromatic compounds.

- Reagents : Common reagents include piperazine derivatives and coupling agents.

- Reaction Conditions : Reactions are usually carried out under controlled temperatures with appropriate solvents to yield high-purity products .

Q & A

Q. Q1. What are the key synthetic strategies for preparing 4-Bromo-3-fluoro-4'-(4-methylpiperazinomethyl) benzophenone?

Answer: The synthesis typically involves sequential functionalization of the benzophenone core. Key steps include:

- Halogenation: Bromination and fluorination at specific positions using electrophilic aromatic substitution (e.g., Br₂/FeBr₃ for bromination, Selectfluor® for fluorination) .

- Piperazine Introduction: The 4-methylpiperazine group is introduced via nucleophilic substitution or reductive amination. For example, reacting a bromomethyl intermediate with 4-methylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) .

- Coupling Reactions: Suzuki or Ullmann couplings may link aromatic rings if pre-functionalized precursors are used .

Critical Considerations: - Regioselectivity: Fluorine’s electron-withdrawing effect directs bromination to the para position relative to the ketone.

- Purification: Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) ensures purity >95% .

Advanced Characterization Techniques

Q. Q2. How can researchers resolve ambiguities in structural characterization caused by halogen and piperazine substituents?

Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Exact mass analysis (e.g., [M+H]⁺ = 417.05 Da) validates molecular formula .

- X-ray Crystallography: Resolves spatial arrangement of bromine and fluorine substituents, critical for confirming regiochemistry .

Data Contradictions: Discrepancies in melting points (e.g., 79–82°C vs. 46–48°C in analogs ) may arise from polymorphism or impurities. Use differential scanning calorimetry (DSC) to verify .

Toxicity and Safety Profiling

Q. Q3. What preclinical toxicity risks are associated with this compound, and how can they be mitigated?

Answer:

- Benzophenone Backbone Risks: Parent benzophenones show genotoxicity and hepatotoxicity in rodents at high doses (>100 mg/kg) .

- Mitigation Strategies:

- In Silico Screening: Tools like ProTox-II predict hepatotoxicity (focus on cytochrome P450 interactions) .

- In Vitro Assays: Ames test for mutagenicity, MTT assay for cell viability (IC₅₀ in HepG2 cells) .

- Dose Optimization: Sub-chronic studies in rodents (28-day oral exposure) monitor liver enzymes (ALT/AST) .

Biological Activity and Mechanism

Q. Q4. How does the 4-methylpiperazine moiety influence this compound’s pharmacokinetic properties?

Answer:

- Lipophilicity: The piperazine group increases solubility at physiological pH (pKa ~8.5) via protonation, enhancing bioavailability .

- Metabolic Stability: Piperazine derivatives resist CYP3A4-mediated oxidation, prolonging half-life in vivo .

- Target Binding: Piperazine’s flexibility allows interactions with CNS receptors (e.g., serotonin 5-HT₃) in related analogs .

Experimental Validation: - LogP Measurement: Shake-flask method (expected LogP ~3.5) .

- Plasma Stability Assay: Incubate with liver microsomes; quantify parent compound via LC-MS/MS .

Advanced Computational Modeling

Q. Q5. How can molecular docking guide the design of analogs with improved target affinity?

Answer:

- Target Selection: Prioritize receptors with piperazine-binding pockets (e.g., dopamine D₂, sigma-1) .

- Docking Workflow:

- Protein Preparation: Retrieve PDB structure (e.g., 6CM4 for D₂ receptor), remove water, add charges.

- Ligand Preparation: Optimize compound geometry (DFT/B3LYP/6-31G*).

- Binding Affinity Prediction: AutoDock Vina calculates ΔG (target: < -8 kcal/mol) .

- Validation: Compare with experimental IC₅₀ values from radioligand displacement assays .

Stability and Degradation Pathways

Q. Q6. What are the major degradation products under accelerated storage conditions?

Answer:

- Hydrolysis: The ketone group may degrade to benzoic acid derivatives in acidic/basic conditions (pH <3 or >10) .

- Photodegradation: UV exposure (λ = 254 nm) cleaves the C-Br bond, forming 3-fluoro-4’-(4-methylpiperazinomethyl) benzophenone .

Analytical Methods: - Forced Degradation Studies: Expose to 40°C/75% RH for 4 weeks; monitor via HPLC-DAD .

- LC-HRMS: Identifies degradation products (e.g., m/z 337.08 for debrominated species) .

Conflicting Data in Solubility Studies

Q. Q7. How can researchers reconcile discrepancies in solubility data across solvents?

Answer:

- Solvent Polarity Effects: The compound’s solubility varies with solvent polarity (e.g., >10 mg/mL in DMSO, <0.1 mg/mL in water) .

- Methodological Variables:

Application in Drug Discovery

Q. Q8. What evidence supports this compound’s potential as a kinase inhibitor lead?

Answer:

- Structural Similarity: Analogous benzophenones inhibit kinases (e.g., JAK2) via halogen-π interactions with ATP-binding pockets .

- In Vitro Profiling:

- Kinase Panel Screening: Test at 10 µM against 50 kinases; prioritize hits with >70% inhibition .

- Cellular Efficacy: Measure phospho-kinase levels (e.g., pSTAT3 in cancer cells) via Western blot .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.